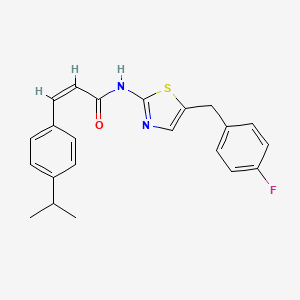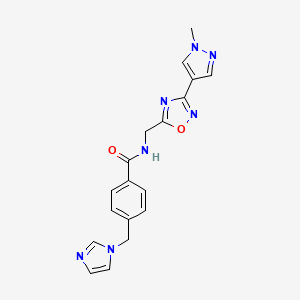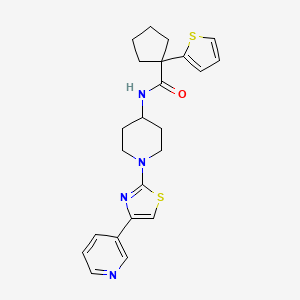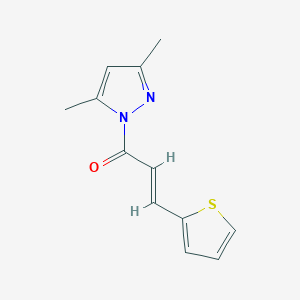
(E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Molecular Structure Analysis
The molecule contains several functional groups including a phenyl ring, an ethene group, a pyrazole ring, a tetrahydropyran ring, and a sulfonamide group. These groups could potentially allow for a variety of interactions in biological systems .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the sulfonamide group could potentially increase the compound’s solubility in water .Scientific Research Applications
Synthesis and Antimicrobial Activity
(E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide is involved in the synthesis of heterocyclic compounds with potential antimicrobial activity. A study by Sarvaiya, Gulati, and Patel (2019) discussed the synthesis of similar compounds which exhibited antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Potential in Anticancer Applications
Research by Küçükgüzel et al. (2013) synthesized celecoxib derivatives, structurally related to this compound. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Chemical Genetics in Plant Biology
A study by Oh et al. (2017) explored small molecules with ethylene-like biological activity, including compounds similar to this compound, for their effects in inducing a triple response in Arabidopsis seedlings. This research provides insights into the role of these compounds in plant biology (Oh et al., 2017).
Synthesis of Fused Tetrahydro-2H-Pyrano[3,4-c]quinolines
Reddy et al. (2016) reported the synthesis of tetrahydro-2H-pyrano[3,4-c]quinolines, where compounds similar to this compound are used. These quinolines have potential applications in pharmaceuticals (Reddy et al., 2016).
Anticancer Activity of Thiadiazoles and Thiazoles
Gomha, Salah, and Abdelhamid (2014) synthesized thiadiazole and thiazole derivatives incorporating pyrazole moiety, which are structurally related to this compound. These compounds showed promising anticancer activity, highlighting the potential medicinal applications of these molecules (Gomha, Salah, & Abdelhamid, 2014).
Novel Antimicrobial Agents
A study by Renuka and Kumar (2015) involved the synthesis of novel bridged pyrans as antimicrobial agents, using compounds structurally related to this compound. This research indicates the potential of these compounds in developing new antimicrobial drugs (Renuka & Kumar, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-24(22,11-9-15-6-2-1-3-7-15)19-16-12-18-20(13-16)14-17-8-4-5-10-23-17/h1-3,6-7,9,11-13,17,19H,4-5,8,10,14H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJHNSLMZHTMHC-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2772974.png)


![2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2772979.png)



![N-(4-(1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide](/img/structure/B2772987.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2772990.png)

